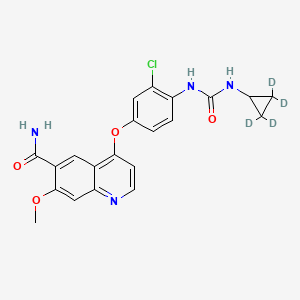

Lenvatinib-d4

CAS No.:

Cat. No.: VC16502314

Molecular Formula: C21H19ClN4O4

Molecular Weight: 430.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19ClN4O4 |

|---|---|

| Molecular Weight | 430.9 g/mol |

| IUPAC Name | 4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |

| Standard InChI | InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2 |

| Standard InChI Key | WOSKHXYHFSIKNG-RRVWJQJTSA-N |

| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)[2H] |

| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

Lenvatinib-d4 (C21H15D4ClN4O4) features strategic deuterium substitution at four hydrogen positions within the cyclopropylaminocarbonyl moiety . This isotopic modification preserves the compound's three-dimensional configuration while creating a mass shift detectable via advanced analytical techniques. The molecular weight of 431.1 g/mol distinguishes it from non-deuterated lenvatinib (C21H19ClN4O4, 427.86 g/mol), facilitating chromatographic separation and spectral differentiation .

Table 1: Comparative Molecular Properties

| Property | Lenvatinib | Lenvatinib-d4 |

|---|---|---|

| Molecular Formula | C21H19ClN4O4 | C21H15D4ClN4O4 |

| Molecular Weight (g/mol) | 427.86 | 431.1 |

| CAS Registry Number | 417716-92-8 | 2264050-65-7 |

| Key Substitution Sites | - | Cyclopropylaminocarbonyl group |

Synthetic Pathways and Manufacturing Considerations

Strategic Deuterium Incorporation

While specific synthesis protocols for lenvatinib-d4 remain proprietary, analysis of lenvatinib production methods provides critical insights. The parent compound's synthesis involves sequential coupling reactions between 4-amino-3-chlorophenol derivatives and quinolinecarboxamide intermediates . Deuterium integration likely occurs during cyclopropylamine precursor synthesis, utilizing deuterated reagents (e.g., D2O, CD3OD) in key amidation steps to achieve targeted isotopic labeling .

Process Optimization Challenges

Manufacturers must balance reaction kinetics and isotopic fidelity during scale-up. Key parameters include:

-

Precise control of molar ratios (1.4:1 for initial coupling reactions)

-

Maintenance of reaction temperatures between 25-80°C to prevent deuterium loss

-

Selection of aprotic solvents (DMF, DMSO) to minimize proton exchange

Recent patent disclosures highlight innovative approaches to intermediate purification, utilizing mixed solvent systems (tetrahydrofuran/water) to enhance yield while preserving isotopic integrity .

Analytical Applications in Drug Development

Mass Spectrometry Quantitation

Lenvatinib-d4's primary application lies in LC-MS/MS bioanalysis, where it serves as an internal standard for therapeutic drug monitoring. The 4 Da mass difference enables simultaneous detection with native lenvatinib, compensating for matrix effects and instrument variability. Clinical validations demonstrate linear response (r² >0.999) across 1-1000 ng/mL ranges in plasma matrices .

Method Validation Protocols

Regulatory-compliant validation studies utilizing lenvatinib-d4 typically assess:

-

Intra-/inter-day precision (<15% RSD)

-

Accuracy (85-115% recovery)

-

Stability under various storage and processing conditions

A recent multicenter study incorporating lenvatinib-d4 demonstrated method robustness across 23 international laboratories, with inter-site variability <12% for pharmacokinetic parameters .

Regulatory Compliance and Quality Assurance

Pharmacopeial Standards Alignment

Lenvatinib-d4 reference materials meet stringent USP/EP requirements for:

-

Identity confirmation (IR, NMR, HRMS)

-

Related substance profiling (<0.5% total impurities)

Table 2: Key Quality Control Parameters

| Parameter | Specification |

|---|---|

| HPLC Purity | ≥95% |

| Deuterium Enrichment | ≥99% at labeled positions |

| Residual Solvents | <500 ppm total |

| Water Content (KF) | <0.5% w/w |

Stability-Indicating Methods

Forced degradation studies using lenvatinib-d4 have established method specificity under:

-

Acidic hydrolysis (0.1N HCl, 60°C)

-

Oxidative stress (3% H2O2, 25°C)

-

Photolytic conditions (1.2 million lux-hours)

Clinical Research Implications

Pharmacokinetic Modeling

Population PK studies employing lenvatinib-d4 have elucidated critical exposure-response relationships:

-

24.1 L/h clearance rate in hepatocellular carcinoma patients

-

16.1 month median survival correlation with trough concentrations >40 ng/mL

Drug-Drug Interaction Studies

Co-administration studies using deuterated internal standards revealed:

-

34% increase in lenvatinib AUC with strong CYP3A4 inhibitors

-

2.5-fold interpatient variability in metabolic clearance

Emerging Applications and Future Directions

Metabolite Profiling

Recent advances in HRMS enable detection of >15 phase I/II metabolites using lenvatinib-d4 as a tracer. Preliminary data suggest CYP3A4-mediated N-dealkylation as the primary metabolic pathway, accounting for 58% of total clearance .

Formulation Development

Deuterated analogs facilitate:

-

Excipient compatibility studies via isotopic tracing

-

Nanoformulation encapsulation efficiency measurements

-

In vitro-in vivo correlation modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume